molecular formula C11H8F3NO B595501 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile CAS No. 173859-39-7

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

Cat. No. B595501
CAS RN: 173859-39-7
M. Wt: 227.186
InChI Key: FHRNEMBCAKCEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C11H8F3NO and a molecular weight of 227.18 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is N#CC1(C(C=C2)=CC=C2OC(F)(F)F)CC1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile is a solid substance . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

  • Synthesis of Cyclopropylbenzylamine Derivatives : Cyclopropanecarbonitrile was used as a starting material for synthesizing N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, demonstrating its utility in creating isotopically labeled compounds for chemical and pharmaceutical research (Silverman & Hoffman, 1981).

  • Study of Ionic Trifluoromethanesulphonates (Triflates) : Research involving triflates, which include trifluoromethoxy groups, focuses on their complexation with conjugate acids, providing insights into their behavior in different solvents and their potential in polymerization processes (Souverain et al., 1980).

  • Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase : A compound structurally related to cyclopropanecarbonitrile demonstrated potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase, an important target in medicinal chemistry (Lin et al., 2000).

  • Synthesis of Organosilicon Compounds : Tetra-substituted cyclopropyl benzyl bromide, related to cyclopropanecarbonitrile, was used in the synthesis of organosilicon compounds, indicating applications in material science (Gholizadeh et al., 2020).

  • Synthesis of Milnacipran Analogs : Cyclopropane derivatives were used in synthesizing (+)- and (−)-milnacipran and its analogs, highlighting the compound's relevance in the development of pharmaceuticals (Shuto et al., 1996).

  • Nitric Oxide Donors in Medicinal Chemistry : A study on 4-Phenyl-3-furoxancarbonitrile, a compound with a similar structure, investigated its potential as a nitric oxide donor and its biological effects, showing the relevance of such structures in drug development (Medana et al., 1994).

Safety And Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H317, which means it may cause an allergic skin reaction . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P333 + P313 (if skin irritation or rash occurs: get medical advice/attention) .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRNEMBCAKCEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672623
Record name 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

CAS RN

173859-39-7
Record name 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.